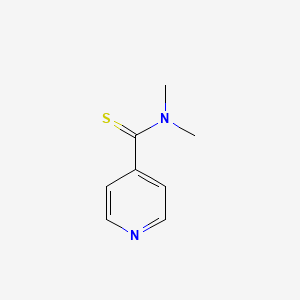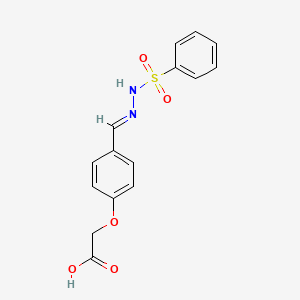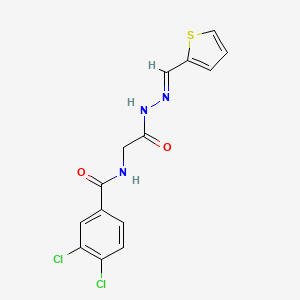
N,N-dimethyl-4-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-pyridinecarbothioamide, with the chemical formula C8H10N2S, is a compound that belongs to the class of pyridine derivatives4-pyridinecarbothioamide, N,N-dimethyl . The molecular weight of this compound is approximately 166.246 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of N,N-dimethyl-4-pyridinecarbothioamide involves the reaction of 4-pyridinecarbothioamide with dimethylamine. The reaction proceeds as follows:
4-pyridinecarbothioamide+Dimethylamine→this compound
Reaction Conditions:: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used.
Industrial Production:: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity:: N,N-dimethyl-4-pyridinecarbothioamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Substitution: The nitrogen atom can be substituted with other functional groups.
Reduction: Reduction of the carbonyl group may yield the corresponding amine.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield the sulfoxide or sulfone derivatives, while substitution can lead to N-alkylated or N-acylated products.
Scientific Research Applications
N,N-dimethyl-4-pyridinecarbothioamide finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Limited industrial applications, but its unique structure may inspire further research.
Mechanism of Action
The exact mechanism of action for N,N-dimethyl-4-pyridinecarbothioamide remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While N,N-dimethyl-4-pyridinecarbothioamide is relatively unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:
- 4-Pyridinecarbothioamide
- N,N-dimethylpyridine
- N,N-dimethylthioacetamide
Properties
CAS No. |
51444-32-7 |
|---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
N,N-dimethylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
InChI Key |
LEBCQJONSADYHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)




![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


